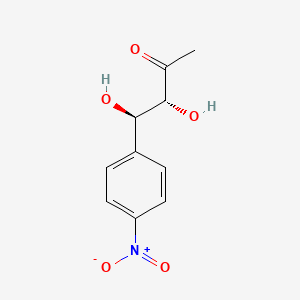
(3R,4R)-3,4-Dihydroxy-4-(4-nitrophenyl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-3,4-Dihydroxy-4-(4-nitrophenyl)butan-2-one: is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-3,4-Dihydroxy-4-(4-nitrophenyl)butan-2-one typically involves multi-step organic reactions. One common approach is the nitration of a precursor compound followed by selective reduction and hydroxylation steps. The reaction conditions must be carefully controlled to ensure the correct stereochemistry of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
(3R,4R)-3,4-Dihydroxy-4-(4-nitrophenyl)butan-2-one: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amine, altering the compound's properties.
Substitution: The nitro group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: Aqueous sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed:
Oxidation: 3,4-Dihydroxy-4-(4-nitrophenyl)butan-2-one can be converted to 3,4-dihydroxy-4-(4-nitrophenyl)butan-2-one carboxylic acid.
Reduction: The nitro group can be reduced to form 3,4-dihydroxy-4-(4-aminophenyl)butan-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating diseases, such as inflammation and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3R,4R)-3,4-Dihydroxy-4-(4-nitrophenyl)butan-2-one exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate cellular processes and lead to desired therapeutic outcomes.
Comparison with Similar Compounds
(3R,4R)-3,4-Dihydroxy-4-(4-nitrophenyl)butan-2-one: is unique due to its specific stereochemistry and functional groups. Similar compounds include:
3,4-Dihydroxybutanone: Lacks the nitrophenyl group.
4-Nitrophenol: Contains a nitro group but lacks the dihydroxybutanone structure.
3,4-Dihydroxybenzoic acid: Contains hydroxyl groups but lacks the nitro group and butanone structure.
Properties
CAS No. |
875907-56-5 |
|---|---|
Molecular Formula |
C10H11NO5 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
(3R,4R)-3,4-dihydroxy-4-(4-nitrophenyl)butan-2-one |
InChI |
InChI=1S/C10H11NO5/c1-6(12)9(13)10(14)7-2-4-8(5-3-7)11(15)16/h2-5,9-10,13-14H,1H3/t9-,10+/m0/s1 |
InChI Key |
GTMONXUDXSKDCE-VHSXEESVSA-N |
Isomeric SMILES |
CC(=O)[C@@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)O |
Canonical SMILES |
CC(=O)C(C(C1=CC=C(C=C1)[N+](=O)[O-])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethynyl-4-methoxy-1-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B15167993.png)
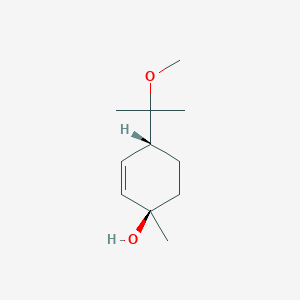
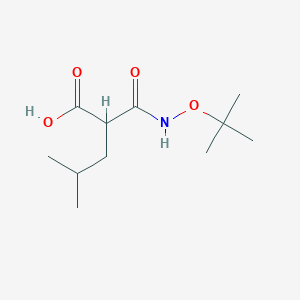
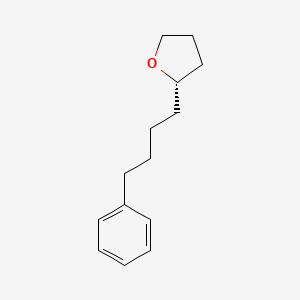
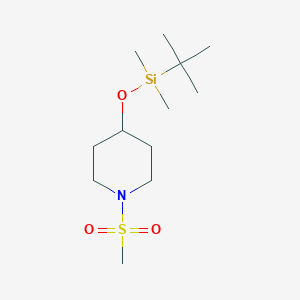
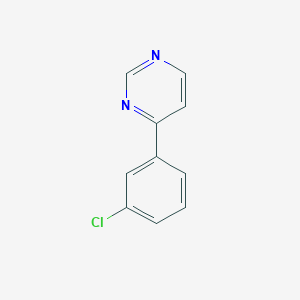
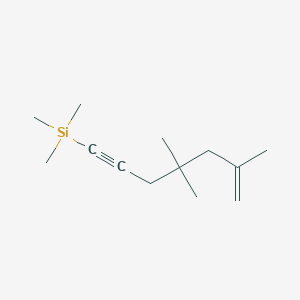
![3-[2-(4-Methoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B15168018.png)
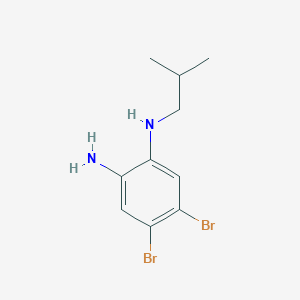
![Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]-](/img/structure/B15168051.png)
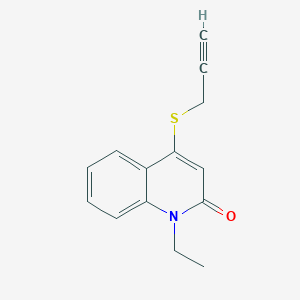
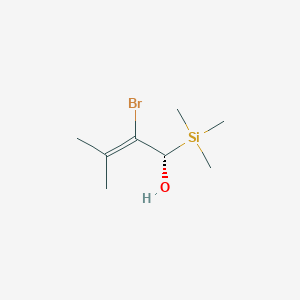
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-(2-methylcyclohexyl)benzene-1-sulfonamide](/img/structure/B15168066.png)
![Benzoic acid, 4-[(2-thienylethynyl)thio]-, methyl ester](/img/structure/B15168069.png)
